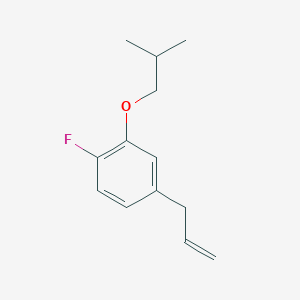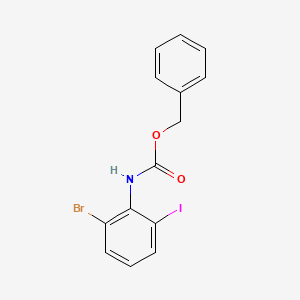
Benzyl (2-bromo-6-iodophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl (2-bromo-6-iodophenyl)carbamate is an organic compound with the molecular formula C14H11BrINO2. This compound is characterized by the presence of both bromine and iodine atoms attached to a phenyl ring, along with a carbamate group. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2-bromo-6-iodophenyl)carbamate typically involves the bromination and iodination of a phenyl ring followed by the introduction of a carbamate group. One common method involves the use of bromine and iodine reagents under controlled conditions to achieve selective halogenation. The carbamate group can be introduced using carbamoylation reactions, which often involve the reaction of an amine with a carbonylimidazolide in the presence of a nucleophile .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and carbamoylation processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentration .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl (2-bromo-6-iodophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the halogen atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, where it forms carbon-carbon bonds with other organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide (NaI) and potassium bromide (KBr) in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki–Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl carbamates, while coupling reactions can produce complex organic molecules with extended carbon chains.
Wissenschaftliche Forschungsanwendungen
Benzyl (2-bromo-6-iodophenyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in various coupling reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Benzyl (2-bromo-6-iodophenyl)carbamate involves its interaction with molecular targets through its functional groups. The bromine and iodine atoms can participate in halogen bonding, while the carbamate group can form hydrogen bonds with biological molecules. These interactions can affect the activity of enzymes and proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl (2-oxopropyl)carbamate: Similar in structure but with different functional groups, leading to different reactivity and applications.
Benzyl (2-chlorophenyl)carbamate: Contains a chlorine atom instead of bromine and iodine, resulting in different chemical properties and uses.
Phenyl carbamate derivatives: A broad class of compounds with varying substituents on the phenyl ring, each with unique properties and applications.
Uniqueness
Benzyl (2-bromo-6-iodophenyl)carbamate is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity and enable specific types of chemical reactions. This makes it a valuable compound in synthetic chemistry and research applications .
Eigenschaften
Molekularformel |
C14H11BrINO2 |
|---|---|
Molekulargewicht |
432.05 g/mol |
IUPAC-Name |
benzyl N-(2-bromo-6-iodophenyl)carbamate |
InChI |
InChI=1S/C14H11BrINO2/c15-11-7-4-8-12(16)13(11)17-14(18)19-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,17,18) |
InChI-Schlüssel |
VURDYCHCHCISIJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(C=CC=C2I)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


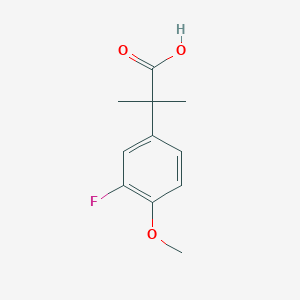
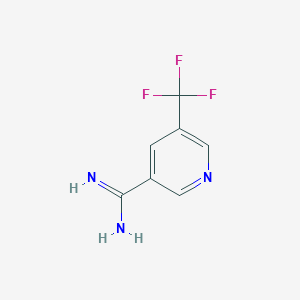

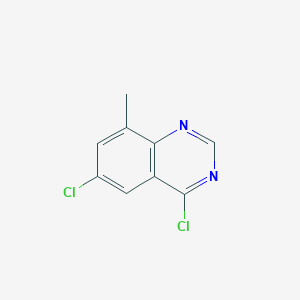

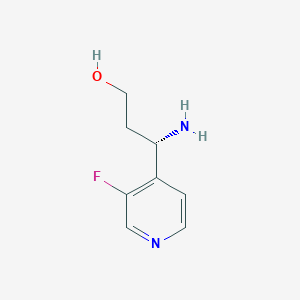
![2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B13083799.png)
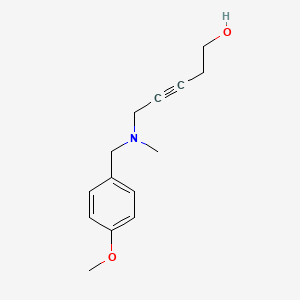
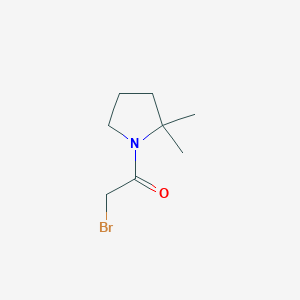

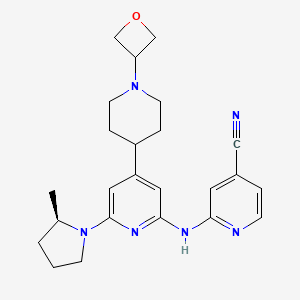
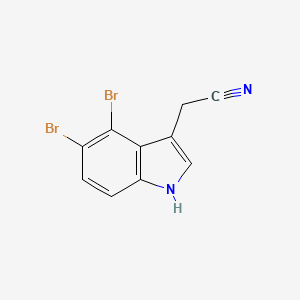
![Spiro[4.5]decane-6-carboxylic acid](/img/structure/B13083821.png)
